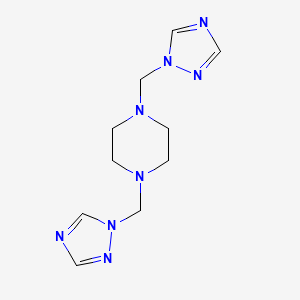
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound with the molecular formula C₁₀H₁₆N₈ It is a derivative of piperazine, where the hydrogen atoms at the 1 and 4 positions are replaced by 1H-1,2,4-triazol-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- typically involves the N-alkylation of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction can be carried out by mixing piperazine and 1H-1,2,4-triazole-1-methanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole-substituted piperazine derivatives with reduced functional groups .
Scientific Research Applications
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(1H-1,2,4-triazole-1-yl)methylpiperazine: A similar compound with two triazole groups attached to the piperazine ring.
1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene: A benzene derivative with triazole groups at the 1 and 4 positions.
Uniqueness
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern and the presence of two triazole rings. This structure allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. Its versatility makes it valuable in various scientific and industrial applications .
Biological Activity
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.
- Molecular Formula : C10H16N8
- CAS Number : 91272-91-2
- Molecular Weight : 0 (not specified in the source)
The compound features a piperazine core substituted with two 1H-1,2,4-triazole moieties. This structural configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.
Synthesis
Piperazine derivatives are often synthesized through methods involving the reaction of piperazine with triazole derivatives. For instance, the synthesis of related compounds has been achieved via N-alkylation processes under varied conditions, which can be adapted for producing Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- .
Antimicrobial Activity
Research indicates that derivatives of piperazine and triazoles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- showed significant antibacterial activity against Gram-negative bacteria such as Escherichia coli. The docking analysis revealed strong binding affinities to bacterial enzymes .
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Significant | |
| Gram-positive strains | Moderate | |
| Staphylococcus aureus | Moderate |
Anticancer Potential
Piperazine derivatives have also been explored for their anticancer properties. A related study highlighted the potential of triazole-containing compounds as anti-mitotic agents in breast cancer cell lines. These compounds were designed to disrupt tubulin polymerization and inhibit cancer cell proliferation .
Antifungal Activity
In addition to antibacterial properties, Piperazine derivatives have shown antifungal activity. Research indicates that certain triazole derivatives possess potent fungicidal effects comparable to standard antifungal agents. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and triazole moieties can significantly influence antifungal efficacy .
Case Studies
Several case studies have been documented regarding the biological evaluation of piperazine derivatives:
- Antimicrobial Evaluation :
- Anticancer Studies :
- Fungal Inhibition :
Properties
CAS No. |
91272-91-2 |
|---|---|
Molecular Formula |
C10H16N8 |
Molecular Weight |
248.29 g/mol |
IUPAC Name |
1,4-bis(1,2,4-triazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H16N8/c1-2-16(10-18-8-12-6-14-18)4-3-15(1)9-17-7-11-5-13-17/h5-8H,1-4,9-10H2 |
InChI Key |
WHFGLPOOBLVZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C=NC=N2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















